![molecular formula C22H25N3O2S B2966270 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207041-96-0](/img/structure/B2966270.png)
2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
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Overview
Description
2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as BZIMIDA and has a molecular formula of C24H28N2O2S.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown the synthesis of imidazole derivatives, such as 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, focusing on their antimicrobial properties. For instance, a study by Salman et al. (2015) involved the synthesis of imidazole-2-thione derivatives and their subsequent reactions to produce compounds with potential antibacterial activities against various pathogens, including Gram-positive and Gram-negative bacteria, as well as antifungal activities against strains like Aspergillus fumigates and Candida albicans (Salman, Abdel-Aziem, & Alkubbat, 2015).
Corrosion Inhibition
Another application of imidazole derivatives is in corrosion inhibition. Prashanth et al. (2021) synthesized imidazole derivatives and investigated their effectiveness in inhibiting corrosion on mild steel in acidic solutions. The study highlighted the role of substituent groups, such as methoxy, in enhancing the corrosion inhibition efficiency, providing insights into the design of effective corrosion inhibitors for industrial applications (Prashanth et al., 2021).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
It is known that indole derivatives, which this compound is a part of, possess various biological activities . The compound likely interacts with its targets, causing changes that result in these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities of indole derivatives , it can be inferred that this compound likely affects multiple biochemical pathways, leading to downstream effects.
Result of Action
The compound, as an indole derivative, is known to possess various biological activities . These activities would be the result of the compound’s action on a molecular and cellular level.
properties
IUPAC Name |
2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16(2)24-21(26)15-28-22-23-13-20(18-9-11-19(27-3)12-10-18)25(22)14-17-7-5-4-6-8-17/h4-13,16H,14-15H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDGDUDVSGWXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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